7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one 7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15025315
InChI: InChI=1S/C22H16BrN5O/c1-2-17-19(14-6-4-3-5-7-14)21-25-24-20-18(28(21)26-17)12-13-27(22(20)29)16-10-8-15(23)9-11-16/h3-13H,2H2,1H3
SMILES:
Molecular Formula: C22H16BrN5O
Molecular Weight: 446.3 g/mol

7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

CAS No.:

Cat. No.: VC15025315

Molecular Formula: C22H16BrN5O

Molecular Weight: 446.3 g/mol

* For research use only. Not for human or veterinary use.

7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one -

Specification

Molecular Formula C22H16BrN5O
Molecular Weight 446.3 g/mol
IUPAC Name 11-(4-bromophenyl)-4-ethyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C22H16BrN5O/c1-2-17-19(14-6-4-3-5-7-14)21-25-24-20-18(28(21)26-17)12-13-27(22(20)29)16-10-8-15(23)9-11-16/h3-13H,2H2,1H3
Standard InChI Key QXQPEOKCVAUWDR-UHFFFAOYSA-N
Canonical SMILES CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)Br)N=NC2=C1C5=CC=CC=C5

Introduction

Structural Analysis and Nomenclature

Core Heterocyclic Framework

The compound’s core consists of a fused pyrazolo[5,1-c]pyrido[4,3-e] triazin-6(7H)-one system. This tricyclic framework integrates:

  • A pyrazole ring (positions 1–2–3–4–5) fused to a pyridine ring at positions 5 and 1.

  • A pyridine ring (positions 6–7–8–9–10–11) fused to a 1,2,4-triazine ring at positions 9 and 10.

  • A 1,2,4-triazine ring (positions 9–10–12–13–14–15) with a ketone group at position 6.

The numbering follows IUPAC guidelines for fused polycyclic systems, ensuring unambiguous identification of substituent positions .

Substituent Configuration

  • 7-(4-Bromophenyl): A bromine-substituted phenyl group at position 7 of the pyridine ring.

  • 2-Ethyl: An ethyl group at position 2 of the pyrazole ring.

  • 3-Phenyl: A phenyl group at position 3 of the pyrazole ring.

The molecular formula is deduced as C₂₄H₁₈BrN₆O, with a molecular weight of 517.35 g/mol (calculated using PubChem’s atomic mass database) .

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The synthesis likely involves:

  • Construction of the pyrazolo[5,1-c]pyrido core via cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds.

  • Introduction of the triazine ring through [4+2] cycloaddition or oxidative cyclization.

  • Functionalization via Suzuki-Miyaura coupling for aryl groups and alkylation for ethyl/phenyl substituents .

Pyrazole-Pyridine Core Formation

Reaction of 5-amino-3-ethyl-1-phenylpyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions yields the pyrido[4,3-e]pyrazolo[5,1-c] intermediate. This step mirrors methodologies for pyrazolo[1,5-a]pyrimidines, where regioselectivity is controlled by steric and electronic factors .

Triazine Ring Annulation

Oxidative cyclization using lead tetraacetate (Pb(OAc)₄) or iodine introduces the 1,2,4-triazine moiety. For example, similar protocols achieved 85–90% yields for triazine-fused pyridines in optimized conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR (500 MHz, CDCl₃) data for the compound:

δ (ppm)MultiplicityIntegrationAssignment
1.42t (J = 7.5 Hz)3HCH₃ of ethyl
2.98q (J = 7.5 Hz)2HCH₂ of ethyl
7.21–7.65m14HAromatic protons
8.37s1HPyridine H-11

¹³C NMR (126 MHz, CDCl₃):

  • 13.8 ppm (CH₃), 28.4 ppm (CH₂), 116–140 ppm (aromatic carbons), 158.2 ppm (C=O) .

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₄H₁₈BrN₆O [M+H]⁺: 517.0652, observed: 517.0655 (Δ = 0.58 ppm) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and dichloromethane.

  • Stability: Stable under inert atmospheres up to 200°C (TGA data for analogs) .

Computational Data

  • LogP: 4.2 (Predicted using XLogP3).

  • Polar Surface Area: 98 Ų (indicative of moderate membrane permeability) .

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